Cas no 1029044-16-3 (Pexidartinib)

Pexidartinib is a small-molecule tyrosine kinase inhibitor that selectively targets colony-stimulating factor-1 receptor (CSF-1R), a key regulator of tumor-associated macrophages. It is primarily indicated for the treatment of symptomatic tenosynovial giant cell tumor (TGCT) in adults where surgery is not feasible. The compound demonstrates high specificity for CSF-1R, minimizing off-target effects and associated toxicities. Its oral bioavailability and favorable pharmacokinetic profile allow for convenient once-daily dosing. Clinical studies have shown significant tumor response rates and symptom improvement in TGCT patients. Pexidartinib's mechanism of action also positions it as a candidate for investigation in other CSF-1R-dependent pathologies.
Pexidartinib structure
Pexidartinib structure
Product Name:Pexidartinib
CAS No:1029044-16-3
MF:C20H15ClF3N5
MW:417.814812898636
MDL:MFCD28900745
CID:2083623
PubChem ID:25151352
Update Time:2025-06-24

Pexidartinib Chemical and Physical Properties

Names and Identifiers

    • PLX339
    • 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
    • PEXIDARTINIB (PLX3397)
    • PLX3397
    • PLX-3397
    • Pexidartinib
    • N-[5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-2-pyridinyl]-6-(trifluoromethyl)-3-pyridinemethanamine
    • PLX3397 (Pexidartinib)
    • 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)
    • 3-Pyridinemethanamine,N-[5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-2-pyridinyl]-6-(trifluoromethyl)-
    • 6783M2LV5X
    • 5-[(5-Chloro-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-{[6-(Trifluoromethyl)pyridin-3-Yl]methyl}pyridin-2-Amine
    • 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
    • Pexidartinib [INN]
    • Turalio
    • Pexidartinib [USAN]
    • pexidart
    • EX-A589
    • PEXIDARTINIB [MI]
    • NSC-800843
    • CHEMBL3813873
    • DB12978
    • 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)-3-pyridyl]methyl]pyridin-2-amine
    • DTXSID301026482
    • 1029044-16-3
    • JGWRKYUXBBNENE-UHFFFAOYSA-N
    • 5-((5-CHLORO-1H-PYRROLO(2,3-B)PYRIDIN-3-YL)METHYL)-N-((6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)METHYL)PYRIDIN-2-AMINE
    • NSC-789300
    • DA-48267
    • MFCD28900745
    • NSC800843
    • BRD-K54519451-001-02-9
    • NCGC00480774-01
    • 5-[[5-Chloropyrrolo[2,3-b]pyridin-3-yl]methyl]-2-[[[6-(trifluoromethyl)-3-pyridyl]methyl]amino]pyridine
    • SY047897
    • 3-Pyridinemethanamine, N-(5-((5-chloro-1H-pyrrolo(2,3-b)pyridin-3-yl)methyl)-2-pyridinyl)-6-(trifluoromethyl)-
    • CCG-268862
    • BDBM50177716
    • SB19178
    • AC-30300
    • GTPL8710
    • s7818
    • NSC-793434
    • AKOS026750359
    • PEXIDARTINIB [WHO-DD]
    • HMS3886D19
    • 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid hydrochloride
    • BCP15183
    • Q25100640
    • SCHEMBL1267310
    • NSC793434
    • HY-16749
    • J-690008
    • CML-261
    • EN300-20611078
    • 5-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine
    • NS00073377
    • UNII-6783M2LV5X
    • Pexidartinib [USAN:INN]
    • NCGC00480774-06
    • AS-74915
    • Pexidartinib (USAN/INN)
    • Pexidartinib(PLX3397)?
    • NSC789300
    • PLX 3397;PLX3397;PL-X3397
    • pexidartinibum
    • CHEBI:145373
    • PLX 3397
    • D11270
    • FP76492
    • MDL: MFCD28900745
    • Inchi: 1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
    • InChI Key: JGWRKYUXBBNENE-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C(=C1)C(=CN2)CC1C=NC(=CC=1)NCC1C=NC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 417.0968077g/mol
  • Monoisotopic Mass: 417.0968077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.458±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.031 g/l) (25 º C),

Pexidartinib Security Information

Pexidartinib Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV351-10mg
Pexidartinib
1029044-16-3 98+%
10mg
1015CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV351-1mg
Pexidartinib
1029044-16-3 98+%
1mg
407CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV351-100mg
Pexidartinib
1029044-16-3 98+%
100mg
5284CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV351-5mg
Pexidartinib
1029044-16-3 98+%
5mg
761CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV351-50mg
Pexidartinib
1029044-16-3 98+%
50mg
3046CNY 2021-05-07
S e l l e c k ZHONG GUO
S7818-10mM (1mL in DMSO)
Pexidartinib (PLX3397)
1029044-16-3 99.94%
10mM (1mL in DMSO)
¥974.74 2023-09-15
S e l l e c k ZHONG GUO
S7818-10mg
Pexidartinib (PLX3397)
1029044-16-3 99.94%
10mg
¥874.28 2023-09-15
S e l l e c k ZHONG GUO
S7818-50mg
Pexidartinib (PLX3397)
1029044-16-3 99.94%
50mg
¥2844.03 2023-09-15
S e l l e c k ZHONG GUO
S7818-200mg
Pexidartinib (PLX3397)
1029044-16-3 99.94%
200mg
¥6470.1 2023-09-15
DC Chemicals
DC8158-100 mg
Pexidartinib(PLX3397)
1029044-16-3 >98%
100mg
$200.0 2022-02-28

Pexidartinib Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1029044-16-3)Pexidartinib
Order Number:A856116
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:58
Price ($):220.0/627.0
Email:sales@amadischem.com

Pexidartinib Related Literature

Additional information on Pexidartinib

Pexidartinib (CAS No. 1029044-16-3): A Comprehensive Overview

Pexidartinib (CAS No. 1029044-16-3) is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF1R), KIT, and FLT3. This small molecule has gained significant attention in the field of oncology and immunology due to its potential therapeutic applications in various diseases, including tenosynovial giant cell tumor (TGCT) and other conditions characterized by abnormal macrophage infiltration.

Pexidartinib is a member of the class of compounds known as indazoles, which are characterized by their ability to selectively target specific kinases. The compound's structure allows it to bind to the ATP-binding site of the targeted kinases, thereby inhibiting their activity and downstream signaling pathways. This mechanism of action makes Pexidartinib a valuable tool in the treatment of diseases driven by aberrant kinase activity.

In clinical trials, Pexidartinib has demonstrated significant efficacy in treating TGCT, a rare and debilitating disease characterized by the proliferation of synovial cells and macrophages. The ENLIVEN trial, a pivotal Phase 3 study, showed that patients treated with Pexidartinib experienced substantial improvements in symptoms and quality of life compared to those receiving placebo. The results of this trial led to the approval of Pexidartinib by regulatory authorities for the treatment of TGCT.

Beyond TGCT, Pexidartinib has shown promise in other areas as well. Preclinical studies have indicated that it may be effective in treating certain types of cancer, such as acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST). The compound's ability to inhibit CSF1R and KIT makes it particularly relevant in these contexts, as these kinases play crucial roles in the survival and proliferation of cancer cells.

The pharmacokinetic properties of Pexidartinib have been extensively studied. It is well absorbed after oral administration and has a favorable half-life, allowing for once-daily dosing. The compound is metabolized primarily through the cytochrome P450 system, specifically CYP3A4. This metabolic pathway is important for understanding potential drug-drug interactions and optimizing dosing regimens.

In terms of safety, Pexidartinib has generally been well tolerated in clinical trials. Common side effects include nausea, fatigue, hair color changes, and increased liver enzymes. However, these adverse events are typically manageable with dose adjustments or supportive care. Serious adverse events are rare but can include hepatotoxicity and cardiovascular events, which require careful monitoring during treatment.

The development of Pexidartinib has been driven by a deep understanding of the molecular mechanisms underlying various diseases. By targeting key kinases involved in inflammation and cancer progression, this compound offers a novel therapeutic approach that addresses unmet medical needs. Ongoing research continues to explore its potential in new indications and combination therapies.

Recent studies have also highlighted the potential of Pexidartinib in combination with other targeted therapies or immunotherapies. For example, preclinical data suggest that combining Pexidartinib with immune checkpoint inhibitors may enhance antitumor responses by modulating the tumor microenvironment. This synergistic approach could open new avenues for treating advanced cancers that are resistant to current treatments.

In conclusion, Pexidartinib (CAS No. 1029044-16-3) represents a significant advancement in the field of targeted therapy. Its unique mechanism of action and favorable pharmacological properties make it a promising candidate for treating a range of diseases characterized by abnormal kinase activity. As research continues to uncover new applications and optimize its use, Pexidartinib is poised to play an increasingly important role in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1029044-16-3)Pexidartinib
A856116
Purity:99%/99%
Quantity:250mg/1g
Price ($):220.0/627.0
Email